molecular formula C17H17N3O4 B12192440 N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12192440
M. Wt: 327.33 g/mol
InChI Key: HGAYLBZRVZAFOR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with additional functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyaniline with a suitable pyridine derivative under dehydrative cyclization conditions. The reaction is often facilitated by the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic ring and the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O4/c1-9-7-12(15-10(2)20-24-17(15)18-9)16(21)19-11-5-6-13(22-3)14(8-11)23-4/h5-8H,1-4H3,(H,19,21)

InChI Key

HGAYLBZRVZAFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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